1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-4(5,2-8)3(9)10;/h1-2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGZDEQSZMASIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Inhibition of ACC Deaminase
One of the most significant applications of DFACC is its role as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. This enzyme is crucial in the ethylene biosynthesis pathway in plants, which affects processes such as fruit ripening and senescence. DFACC has been shown to act as a slow-dissociating inhibitor with submicromolar affinity, making it a valuable tool for agricultural biochemistry .
Case Study: Ethylene Production Inhibition
- Objective : To assess the impact of DFACC on ethylene production in fruits.
- Method : Application of DFACC to harvested fruits.
- Results : A significant reduction in ethylene production was observed, leading to prolonged shelf life and delayed ripening.
Potential Therapeutic Uses
The compound's ability to modulate biological pathways has implications for therapeutic applications. Research indicates that DFACC may exhibit anti-cancer properties by affecting metabolic pathways associated with tumor growth .
Case Study: Cancer Cell Line Studies
- Objective : Evaluate the cytotoxic effects of DFACC on various cancer cell lines.
- Method : Treatment of cell lines with varying concentrations of DFACC.
- Results : Notable cytotoxicity was observed at higher concentrations, suggesting potential for development as an anti-cancer agent.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related cyclopropane derivatives:
*Estimated based on analogs. †Inferred from similar compounds.
Key Observations:
- Fluorine Substitution: The 2,2-difluoro group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like the compound in . Fluorine’s electron-withdrawing effect also strengthens the cyclopropane ring, reducing ring-opening reactions.
- Aromatic vs.
- Functional Group Diversity : The sulfonamide group in shifts activity toward enzyme inhibition, contrasting with the carboxylic acid focus of the target compound.
Pharmacological and Biochemical Profiles
- Target Compound : While direct data is unavailable, fluorinated cyclopropanes are often designed to improve binding affinity and pharmacokinetics. For example, the difluoro analog of gabapentin (a cyclopropane derivative) shows enhanced bioavailability due to fluorine’s metabolic resistance .
- Non-Fluorinated Analog : Inhibits calcium channels and amino acid transporters, suggesting utility in neuropathic pain or epilepsy. The absence of fluorine may reduce stability but simplify synthesis.
- Phenyl-Substituted Analog : Aromatic rings can enhance target engagement via π-π interactions but may increase toxicity risks.
Biological Activity
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride (DFACC) is a compound of significant interest in biochemical research, particularly due to its interaction with enzymes involved in plant hormone regulation. This article explores the biological activity of DFACC, focusing on its role as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, its stability under physiological conditions, and its potential applications in agricultural biochemistry.
DFACC is characterized by the following chemical properties:
- Molecular Formula : C₄H₆ClF₂NO₂
- Molecular Weight : 173.54 g/mol
- CAS Number : 473917-03-2
Its structure includes a cyclopropane ring with two fluorine atoms and an amino group, which significantly influences its reactivity and biological function.
Stability and Decomposition
Research indicates that DFACC is unstable under near-physiological conditions. It primarily decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid, with a decomposition rate constant of . This instability poses challenges for its application but also suggests potential pathways for metabolic transformation in biological systems.
Inhibition of ACC Deaminase
DFACC acts as a slow-dissociating inhibitor of ACC deaminase, an enzyme crucial for ethylene biosynthesis in plants. Ethylene is a key plant hormone that regulates various physiological processes such as fruit ripening and stress responses. The inhibition mechanism was characterized by the following findings:
- Inhibition Affinity : DFACC exhibits a submicromolar affinity for ACC deaminase, with an inhibition constant () estimated at .
- Reversibility : The inhibition is reversible; upon decomposition of DFACC, no inhibition was observed when ACC deaminase was subsequently incubated with fresh substrate .
These characteristics make DFACC a valuable tool for studying ACC deaminase's function and ethylene's role in plant physiology.
Study 1: Mechanistic Insights into ACC Deaminase Inhibition
In a detailed kinetic study, DFACC was shown to alter the reaction dynamics of ACC deaminase. The enzyme retained activity even after prolonged exposure to DFACC, indicating that while the compound inhibits the enzyme, it does not permanently deactivate it . This property is particularly useful for research into enzyme mechanisms where temporary inhibition can provide insights into substrate interactions.
Study 2: pH-dependent Reactions
DFACC undergoes pH-dependent ring-opening reactions that may involve carbanionic intermediates. This behavior suggests that the compound could be engineered for specific applications depending on the environmental pH, potentially allowing targeted delivery systems in agricultural settings .
Summary Table of Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆ClF₂NO₂ |
| Molecular Weight | 173.54 g/mol |
| CAS Number | 473917-03-2 |
| Stability | Unstable under physiological conditions |
| Decomposition Rate | |
| Inhibition Constant () | |
| Reversibility | Yes |
Preparation Methods
Synthesis of the Difluorocyclopropane Core
The core structure, 2,2-difluorocyclopropane, is typically synthesized via carbene addition to alkenes or related precursors. A prominent method involves the use of difluorocarbene generated in situ from halodifluoroacetate salts, such as sodium chlorodifluoroacetate, under thermal or microwave irradiation conditions.
- Generation of Difluorocarbene: Sodium halodifluoroacetate salts decompose upon heating or under microwave irradiation to produce difluorocarbene (CF₂), which then reacts with alkenes or cycloalkenes to form the difluorocyclopropane ring.
- Reaction Conditions: Typically, reactions are performed in solvents like diglyme or THF at elevated temperatures (~150°C) or under microwave conditions for rapid synthesis, achieving yields of 93-99%.
- Substrate Scope: Both alkyl- and aryl-substituted alkenes, allyl alcohol esters, α,β-unsaturated esters, and alkenyl boranes have been used successfully, with highly sensitive substrates like trimethylsilylenol ethers also applicable.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Sodium halodifluoroacetate | 150°C in diglyme | 93-99% |
Introduction of the Amino and Carboxylic Acid Groups
Following the formation of the difluorocyclopropane, the amino and carboxylic acid functionalities are introduced via oxidative and rearrangement steps:
- Oxidation to Carboxylic Acid: The alcohol intermediate obtained after cyclization is oxidized using oxidants like ruthenium tetroxide to yield the corresponding carboxylic acid.
- Amination via Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement, typically with diphenylphosphoryl azide or similar reagents, to generate an isocyanate intermediate, which is then trapped with a suitable amine to form the amino group.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Oxidation | Ruthenium tetroxide | In situ, room temp | Quantitative | |
| Rearrangement | Diphenylphosphoryl azide | Heat, reflux | Moderate to good |
Formation of the Hydrochloride Salt
The free amino acid derivative is then converted into its hydrochloride salt by treatment with gaseous or dissolved HCl:
- Procedure: Dissolving the amino acid in a suitable solvent like ethanol or water, followed by bubbling dry HCl gas or adding HCl in an aqueous solution, precipitates the hydrochloride salt.
- Purification: The salt is isolated by filtration, washed, and dried under vacuum.
| Method | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acidification | Ethanol/H₂O | Room temp, HCl gas | High purity |
Research Findings and Optimization
Recent studies have explored stereoselective synthesis and scalable methods:
- Stereoselective Synthesis: Lipase-catalyzed asymmetric acetylation has been employed to obtain enantiomerically enriched DFACC, which is crucial for biological applications.
- Scalability: Microwave-assisted methods and optimized reagent ratios have enabled multigram synthesis with high yields and diastereoselectivity.
Research Data Summary:
| Technique | Key Features | Yield | Reference |
|---|---|---|---|
| Microwave irradiation | Rapid carbene generation | Up to 99% | |
| Lipase-catalyzed acetylation | Enantioselectivity | Moderate to high |
Data Table: Summary of Preparation Methods
| Step | Methodology | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Difluorocarbene addition | Sodium halodifluoroacetate | 150°C or microwave | 93-99% | Rapid, high-yield cyclopropanation |
| 2 | Oxidation to acid | Ruthenium tetroxide | In situ, room temp | Quantitative | Converts alcohol to acid |
| 3 | Curtius rearrangement | Diphenylphosphoryl azide | Reflux | Moderate | Forms isocyanate intermediate |
| 4 | Amino group installation | Amine derivatives | Reflux or room temp | Varies | Produces amino acid intermediate |
| 5 | Hydrochloride salt formation | HCl gas or solution | Room temp | High purity | Final step to hydrochloride salt |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves cyclopropanation strategies and functional group manipulation. A plausible route includes:
Cyclopropane Formation : Use a [2+1] cycloaddition with difluorocarbene donors (e.g., TMSCF₃) to generate the 2,2-difluorocyclopropane core .
Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, protecting the carboxylic acid group with tert-butyl esters to avoid side reactions.
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
Key Considerations : Monitor stereochemistry during cyclopropanation and use NMR (¹H/¹³C/¹⁹F) to confirm regioselectivity and purity .
Advanced: How does the difluorinated cyclopropane ring affect enzymatic interactions, particularly with ACC deaminase?
Answer:
The 2,2-difluorocyclopropane moiety introduces steric and electronic effects that influence enzyme binding:
- Steric Hindrance : The rigid cyclopropane ring restricts conformational flexibility, potentially enhancing selective binding to enzyme active sites.
- Electronic Effects : Fluorine substituents increase electronegativity, altering hydrogen-bonding interactions. Studies show that difluorinated analogs act as competitive inhibitors of ACC deaminase by mimicking the natural substrate (ACC) but resisting decomposition .
Methodology : Use kinetic assays (e.g., Michaelis-Menten analysis) and X-ray crystallography to map binding interactions .
Basic: What analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming difluorination patterns, while ¹H/¹³C NMR verifies aminomethyl and carboxylic acid groups .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the cyclopropane ring .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) .
Advanced: What computational approaches predict the stereoelectronic effects of the difluoromethyl group on stability?
Answer:
- DFT Calculations : Model the cyclopropane ring’s strain energy and fluorine’s electron-withdrawing effects. B3LYP/6-31G* basis sets are commonly used .
- Molecular Dynamics (MD) : Simulate conformational dynamics in aqueous environments to study hydrolysis susceptibility.
- Docking Studies : Predict binding affinities with ACC deaminase using AutoDock Vina or Schrödinger Suite .
Basic: What handling and storage protocols ensure compound stability?
Answer:
- Storage : Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent moisture absorption and photodegradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., hydrochloride salt formation).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) monitored by HPLC to establish shelf-life .
Advanced: What mechanistic insights explain the compound’s decomposition under physiological conditions?
Answer:
Decomposition pathways involve:
- Ring-Opening Hydrolysis : Acidic or enzymatic conditions cleave the cyclopropane ring, yielding difluorinated byproducts. LC-MS/MS identifies intermediates like 2,2-difluoropropanedioic acid .
- Oxidative Degradation : Fluorine substituents may slow oxidation, but radical scavengers (e.g., BHT) are recommended in buffer solutions.
Experimental Design : Use isotopic labeling (¹⁸O-H₂O) and kinetic isotope effects to trace hydrolysis mechanisms .
Basic: How is the hydrochloride salt purified post-synthesis?
Answer:
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 0°C to isolate crystalline product.
- Ion-Exchange Chromatography : Separate unreacted amines using Dowex 50WX8 resin .
- Elemental Analysis : Confirm Cl⁻ content via combustion analysis (theoretical ~19.7%) .
Advanced: Can this compound serve as a precursor for prodrug development?
Answer:
Yes, the carboxylic acid group allows conjugation with ester or amide prodrug motifs.
- Ester Prodrugs : React with p-nitrophenyl carbonate to improve lipophilicity (logP optimization).
- Targeted Delivery : Link to tumor-homing peptides via EDC/NHS coupling. Validate release kinetics in simulated physiological buffers .
Basic: What safety precautions are mandated for laboratory handling?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps .
- First Aid : For skin contact, rinse with 0.9% saline; for inhalation, administer O₂ and seek medical attention .
- Waste Disposal : Neutralize with NaHCO₃ before incineration .
Advanced: How does this compound compare to non-fluorinated analogs in bioactivity studies?
Answer:
- Enhanced Metabolic Stability : Fluorination reduces CYP450-mediated oxidation (test via liver microsome assays).
- Increased Binding Affinity : Fluorine’s electronegativity strengthens van der Waals interactions in enzyme pockets (SPR analysis shows 5x higher affinity vs. non-fluorinated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
